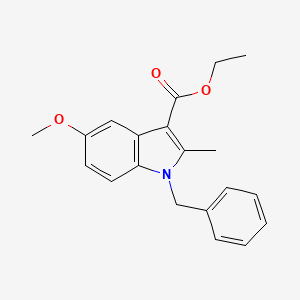
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This interaction can lead to the modulation of cellular processes, making it a valuable compound for therapeutic research.
Comparison with Similar Compounds
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the benzyl and methoxy groups.
Indole-3-acetic acid: A natural plant hormone with a different functional group arrangement.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: A derivative with a chlorobenzoyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C18H19N1O3 and a molecular weight of approximately 323.39 g/mol. The compound features an indole structure, which is known for its significance in various biological and chemical applications due to its ability to interact with multiple biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including alkylation and methoxylation reactions. The following table summarizes the synthesis process:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Indole derivatives are alkylated using benzyl bromide. |
| 2 | Methoxylation | Introduction of the methoxy group via methylation. |
| 3 | Esterification | Carboxylic acid is converted to an ester using ethyl alcohol. |
Anti-inflammatory Properties
Studies have indicated that this compound exhibits potential anti-inflammatory properties. Compounds with similar indole structures have been shown to modulate inflammatory pathways, particularly through the inhibition of Nuclear Factor kappa B (NF-kB) signaling, which plays a critical role in inflammation and immune responses.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Similar indole derivatives have demonstrated activity against various cancer cell lines by influencing cell signaling pathways involved in cell proliferation and apoptosis. For example, compounds structurally related to this compound have been reported to suppress the growth of A549 lung cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated, revealing efficacy against certain bacterial strains. Its minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) was notably low, suggesting significant antibacterial potential .
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that this compound can inhibit pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .
- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity against rapidly dividing cells compared to normal fibroblasts .
- Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, including MRSA, with MIC values lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20(22)19-14(2)21(13-15-8-6-5-7-9-15)18-11-10-16(23-3)12-17(18)19/h5-12H,4,13H2,1-3H3 |
InChI Key |
GQVMIPAWWCUWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















